molecular formula C8H18N2O B12271795 1-(3-Ethoxypropyl)azetidin-3-amine

1-(3-Ethoxypropyl)azetidin-3-amine

Cat. No.: B12271795
M. Wt: 158.24 g/mol
InChI Key: KDNUCXUAGGYNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxypropyl)azetidin-3-amine is a four-membered heterocyclic compound containing an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypropyl)azetidin-3-amine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation, which facilitates cyclocondensation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of azetidines often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as alkylation, cyclization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypropyl)azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)azetidin-3-amine involves its interaction with specific molecular targets. The compound’s ring strain and unique electronic properties enable it to participate in various biochemical pathways. It can act as an enzyme inhibitor or modulator, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethoxypropyl)azetidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ethoxypropyl group enhances its solubility and reactivity compared to unsubstituted azetidines .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-(3-ethoxypropyl)azetidin-3-amine

InChI

InChI=1S/C8H18N2O/c1-2-11-5-3-4-10-6-8(9)7-10/h8H,2-7,9H2,1H3

InChI Key

KDNUCXUAGGYNNS-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1CC(C1)N

Origin of Product

United States

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